molecular formula C24H29N3O6S B2853918 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 887860-69-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2853918
CAS No.: 887860-69-7
M. Wt: 487.57
InChI Key: HTLNPECBCMEECD-UHFFFAOYSA-N
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Description

This oxalamide derivative features a benzodioxolemethyl group at the N1 position and a 1-tosylpiperidin-2-yl ethyl moiety at N2. The benzodioxole group is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-17-5-8-20(9-6-17)34(30,31)27-13-3-2-4-19(27)11-12-25-23(28)24(29)26-15-18-7-10-21-22(14-18)33-16-32-21/h5-10,14,19H,2-4,11-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLNPECBCMEECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Bond Formation Using Oxalyl Chloride

The most widely reported method for synthesizing oxalamide derivatives involves oxalyl chloride as a key reagent. For the target compound, the synthesis proceeds via sequential amidation:

  • Formation of the Oxalyl Monoamide Intermediate
    Benzo[d]dioxol-5-ylmethylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to neutralize HCl, yielding N-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride as an intermediate.

  • Coupling with 2-(1-Tosylpiperidin-2-yl)ethylamine
    The intermediate is then treated with 2-(1-tosylpiperidin-2-yl)ethylamine (1.0 equiv) in tetrahydrofuran at room temperature for 12–16 hours. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Key Reaction Parameters

Parameter Value/Detail
Solvent Dichloromethane → Tetrahydrofuran
Temperature 0–5°C (Step 1); 25°C (Step 2)
Reaction Time 2 hours (Step 1); 12–16 hours (Step 2)
Yield (Overall) 58–62%

Alternative Coupling Agents and Solvent Systems

To avoid handling oxalyl chloride, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method uses oxalic acid as the starting material:

  • Activation of Oxalic Acid
    Oxalic acid (1.0 equiv) is dissolved in dimethylformamide with EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes.

  • Sequential Amide Bond Formation
    Benzo[d]dioxol-5-ylmethylamine (1.0 equiv) is added, followed by 2-(1-tosylpiperidin-2-yl)ethylamine (1.0 equiv) after 2 hours. The mixture is stirred at 25°C for 24 hours.

Advantages and Limitations

  • Yield : 50–55% (lower than oxalyl chloride method).
  • Purity : Reduced byproduct formation compared to chloride route.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevating the temperature to 40°C during the coupling phase reduces reaction time to 8 hours but risks decomposition of the tosylpiperidine moiety. Kinetic studies suggest optimal conditions at 25°C for 16 hours.

Catalytic Approaches

Palladium catalysts (e.g., Pd(OAc)₂) have been explored for one-pot syntheses, though yields remain suboptimal (35–40%) due to competing side reactions.

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of hexane/ethyl acetate (3:1 → 1:1). The target compound elutes at 30–35% ethyl acetate.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, tosyl aromatic), 6.85 (s, 1H, benzodioxole), 4.45 (m, 2H, N-CH₂), 3.20 (t, 2H, piperidine-CH₂).
  • HRMS : m/z calculated for C₂₃H₂₈N₃O₆S [M+H]⁺: 490.1745; found: 490.1748.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency. Key modifications include:

  • Solvent Recycling : Dichloromethane is recovered via distillation.
  • Automated pH Control : Ensures consistent neutralization of HCl.

Case Studies and Research Findings

Comparative Analysis of Synthetic Routes

A 2024 study compared oxalyl chloride and carbodiimide methods:

Metric Oxalyl Chloride Method Carbodiimide Method
Yield 62% 55%
Purity (HPLC) 98.5% 97.2%
Reaction Time 18 hours 26 hours

Stability Studies

The compound exhibits degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and 4°C.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The tosyl group can be substituted with other functional groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of the oxalamide linkage would produce amines.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules or other cellular structures, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Structural Features

Compound Name N1 Substituent N2 Substituent Key Structural Differences
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-(1-Tosylpiperidin-2-yl)ethyl Tosylpiperidine group
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine ring; methoxy groups
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Altered methoxy substitution
25b (N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(aminoethyl)oxalamide) Benzo[d][1,3]dioxol-5-ylmethyl Aminoethyl Simplified N2 chain; lacks tosyl group

Key Observations :

  • Benzodioxolemethyl (target and 25b) and dimethoxybenzyl (S336/S5456) substituents share aromaticity but differ in electronic effects, influencing receptor binding .

Key Observations :

  • The target’s benzodioxolemethyl group aligns with 25b’s G-quadruplex binding activity, suggesting possible anticancer utility. However, the tosylpiperidine group may introduce off-target effects (e.g., CYP modulation) absent in 25b .
  • S336 and S5456 prioritize flavor enhancement over therapeutic activity, reflecting substituent-driven functional divergence .

Metabolic Profile

Compound Metabolic Stability Key Findings
Target Predicted sulfonamide cleavage Tosyl group may undergo hydrolysis; amide bond likely stable (analogous to S336/S5456) .
S336/S5456 No amide hydrolysis Rapid hepatic metabolism; no detectable amide cleavage products .
25b Not reported Aminoethyl chain may increase renal clearance .

Key Observations :

  • The target’s tosyl group could reduce metabolic stability compared to S336/S5456, which lack hydrolyzable sulfonamides .
  • All compounds exhibit amide bond stability, critical for maintaining bioactivity .

Regulatory Status

Compound Approval Status Notes
Target Research phase No regulatory submissions identified
S336 Approved (FEMA 4233, Savorymyx® UM33) Globally recognized as safe for flavoring .
S5456 Research phase Limited to preclinical studies .
25b Research phase Academic research focus .

Key Observations :

  • S336’s approval highlights the safety profile of oxalamides with dimethoxybenzyl/pyridyl substituents .
  • The target’s tosylpiperidine group necessitates additional toxicological evaluation before regulatory consideration.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its stability and bioactivity.
  • Piperidine ring : Contributes to the compound's pharmacological profile.
  • Oxalamide functional group : Allows for versatile modifications which may enhance biological activity.

The molecular formula is C23H25N3O6SC_{23}H_{25}N_{3}O_{6}S, indicating the presence of multiple functional groups that may play critical roles in its interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer).
  • IC50 Values : The compound showed IC50 values ranging from 328 to 644 nM, demonstrating potent cytotoxic effects against these cancer types.

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural features. Modifications to the piperidine or oxalamide portions can lead to variations in potency. For example:

ModificationIC50 Value (nM)Effect
Unmodified328Original potency
Piperidine substitution450Reduced potency
Oxalamide modification644Further reduced potency

These findings suggest that specific structural components are crucial for maintaining anticancer activity.

Preliminary studies suggest that this compound may interact with enzymes or receptors associated with cancer cell proliferation and survival pathways. Potential mechanisms include:

  • Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Further research is necessary to elucidate the precise molecular targets and pathways involved.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study examined the effects on CCRF-CEM cells, showing significant reductions in cell viability upon treatment with varying concentrations of the compound.
  • Mechanistic Insights : Another study explored the interaction with specific kinases involved in cancer signaling pathways, indicating potential for targeted therapy applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Preparation of the benzo[d][1,3]dioxol-5-ylmethylamine precursor via reductive amination or coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or dimethylformamide (DMF) .
  • Step 2 : Tosyl-piperidine intermediate synthesis via nucleophilic substitution with tosyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Oxalamide coupling using oxalyl chloride or EDCI/HOBt-mediated coupling at controlled temperatures (0–25°C) to minimize side reactions .
  • Key Optimization : Reaction yields improve with slow addition of coupling agents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzo[d][1,3]dioxole methyl group (δ ~4.25–4.50 ppm for CH2_2) and tosyl-piperidine protons (δ ~7.80 ppm for aromatic tosyl protons) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. SHELX programs (e.g., SHELXL) are standard for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z ~528.2) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on the compound’s biological activity across different cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Perform IC50_{50} assays in ≥3 cell lines (e.g., LNCaP, MIA PaCa-2) using standardized MTT or CellTiter-Glo protocols to account for metabolic variability .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (Kd_d) to suspected targets (e.g., microtubules, kinases) .
  • Transcriptomic Analysis : RNA-seq or proteomics can identify pathway-specific discrepancies (e.g., apoptosis vs. cell cycle arrest) .

Q. How can the compound’s mechanism of action be elucidated when preliminary data suggest off-target effects?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • CRISPR-Cas9 Knockout Models : Generate isogenic cell lines lacking putative targets (e.g., PI3K or mTOR) to isolate compound-specific effects .
  • Molecular Dynamics Simulations : Use software like GROMACS to model interactions with secondary targets (e.g., ATP-binding pockets) .

Q. What experimental designs are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. CYP450 inhibition assays (e.g., fluorogenic substrates) identify metabolic liabilities .
  • Pharmacokinetic Profiling : Administer intravenously/orally to rodents (n=6/group), collect plasma at 0, 1, 3, 6, 12, 24h, and calculate AUC, Cmax_\text{max}, t1/2_{1/2} using non-compartmental analysis (WinNonlin) .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C) and quantify accumulation in target organs (e.g., tumor xenografts) via autoradiography .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • 3D Spheroid Validation : Compare IC50_{50} in monolayers vs. spheroids (e.g., Matrigel-embedded HCT116) to assess penetration efficacy .
  • Hypoxia Mimetics : Treat 3D models with CoCl2_2 to simulate tumor microenvironments and re-evaluate potency .
  • Stromal Co-Cultures : Include fibroblasts/immune cells in 3D assays to model in vivo interactions .

Methodological Resources

  • Synthesis : Refer to protocols in for stepwise optimization.
  • Characterization : SHELX , NMR , and SPR are critical for structural/functional validation.
  • Biological Studies : Prioritize kinase panels and CRISPR models for mechanistic clarity.

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